3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide
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Overview
Description
3-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a bithiophene moiety, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives .
Scientific Research Applications
3-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide: Similar structure but lacks the hydroxyethyl group.
Benzenesulfonamide derivatives: A broad class of compounds with varying substituents on the benzene ring and sulfonamide group
Uniqueness
The uniqueness of 3-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group, in particular, can enhance its solubility and interaction with biological targets .
Properties
IUPAC Name |
3-acetyl-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c1-12(20)13-4-2-5-14(10-13)26(22,23)19-11-15(21)16-7-8-18(25-16)17-6-3-9-24-17/h2-10,15,19,21H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLYQJXXGXDURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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